molecular formula C23H20N6O B11148535 {[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

{[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

Cat. No.: B11148535
M. Wt: 396.4 g/mol
InChI Key: ZZTRPWKQYNXQAR-UHFFFAOYSA-N
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Description

2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a phenylpiperazine moiety, and a propanedinitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with acetylcholinesterase (AChE). The compound binds to the active site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is unique due to its specific structure, which allows for selective inhibition of acetylcholinesterase with minimal activity against butyrylcholinesterase. This selectivity may result in fewer side effects and improved therapeutic efficacy compared to other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C23H20N6O/c1-17-6-5-9-29-21(17)26-22(20(23(29)30)14-18(15-24)16-25)28-12-10-27(11-13-28)19-7-3-2-4-8-19/h2-9,14H,10-13H2,1H3

InChI Key

ZZTRPWKQYNXQAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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